2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid
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Overview
Description
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of azides or alkylated derivatives.
Scientific Research Applications
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid has several applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of peptide-based probes for studying protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions. This selective deprotection allows for the stepwise assembly of peptides .
Comparison with Similar Compounds
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetamido)methyl acetate
Uniqueness
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in peptide synthesis where precise control over the sequence of amino acids is required .
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid |
InChI |
InChI=1S/C22H23NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h3,5-12,19-20H,1,4,13-14H2,2H3,(H,24,25) |
InChI Key |
WEIZUZAGVKXOOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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